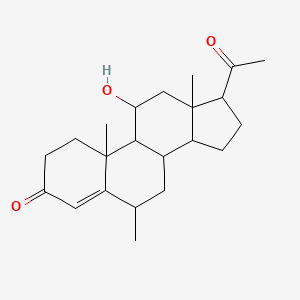

![molecular formula C15H15N B13382610 1-(Naphthalen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B13382610.png)

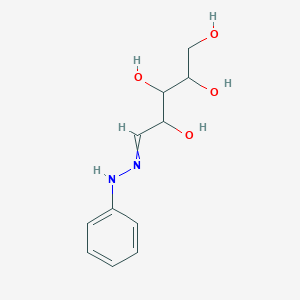

1-(Naphthalen-2-yl)-3-aza-bicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was initially developed by Euthymics Bioscience after acquiring DOV Pharmaceutical. It is primarily investigated for its potential in treating attention-deficit hyperactivity disorder (ADHD). The compound inhibits the reuptake of norepinephrine, dopamine, and serotonin with an IC50 ratio of 1:6:14, respectively .

Preparation Methods

The synthesis of centanafadine involves several steps. One method includes the production of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride. The process involves heating and dissolving the compound in an alcohol-based solvent, followed by cooling to precipitate crystals. These crystals are then heated to a specific temperature to obtain a stable crystalline form . Industrial production methods focus on controlling crystalline polymorphs through these steps to ensure consistency and reliability .

Chemical Reactions Analysis

Centanafadine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a model compound for studying SNDRIs and their interactions with neurotransmitter transporters.

Biology: Research focuses on its effects on neurotransmitter levels and its potential neuroprotective properties.

Mechanism of Action

Centanafadine exerts its effects by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound binds to the serotonin transporter, norepinephrine transporter, and dopamine transporter with varying affinities, leading to its therapeutic effects in ADHD .

Comparison with Similar Compounds

Centanafadine is compared with other similar compounds, such as:

Amitifadine: Another SNDRI with a different ratio of neurotransmitter reuptake inhibition.

Bicifadine: Primarily a norepinephrine-dopamine reuptake inhibitor.

Dasotraline: A long-acting dopamine and norepinephrine reuptake inhibitor.

DOV-216,303: A compound with similar SNDRI properties.

Tesofensine: A triple reuptake inhibitor with a different pharmacological profile.

Centanafadine’s uniqueness lies in its specific IC50 ratio for inhibiting norepinephrine, dopamine, and serotonin reuptake, which may offer a distinct therapeutic profile compared to other SNDRIs .

Properties

IUPAC Name |

1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHCSWPSUSWGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione](/img/structure/B13382529.png)

![1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B13382546.png)

![{5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B13382581.png)

![3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B13382588.png)

![6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13382603.png)